(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a Schiff base derived from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. Schiff bases are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that disrupt essential biological processes in microorganisms or cancer cells. The compound’s ability to chelate metal ions is crucial for its antimicrobial and anticancer activities. Additionally, it can interfere with enzyme activities and cellular pathways, leading to cell death in targeted organisms .
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-hydroxybenzylidene)isonicotinohydrazide
- (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- (E)-N’-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide
Uniqueness
(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is unique due to the specific position of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position may enhance its ability to form stable metal complexes and increase its potency as an antimicrobial and anticancer agent compared to its analogs .
Biological Activity
(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C₁₄H₁₃N₃O₃, with a molecular weight of 273.27 g/mol. The compound is characterized by the presence of a methoxy group at the 5-position on the benzene ring, which influences its biological activity.
Synthesis
The synthesis typically involves a condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde in an ethanol solvent under reflux conditions. The reaction yields the Schiff base, which can be purified through recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 31.25 - 125 μM |
Candida albicans | 62.5 - 250 μM |
The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, likely through the chelation of metal ions which disrupts essential cellular processes.
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 20 - 40 |
HeLa (cervical cancer) | 15 - 30 |
A549 (lung cancer) | 25 - 35 |
The mechanism of action involves interference with cellular signaling pathways, leading to increased cell death rates in targeted cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Schiff bases, including this compound, against clinical isolates of MRSA and E. coli. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study of various hydrazones, this compound was found to have significant cytotoxic effects on MCF-7 and HeLa cells, with mechanisms involving oxidative stress induction and apoptosis .
The biological activity of this compound is attributed to its ability to chelate metal ions, which disrupts critical biological functions in microorganisms and cancer cells. This chelation leads to:
- Inhibition of enzyme activities essential for microbial growth.
- Induction of oxidative stress in cancer cells.
- Disruption of cellular signaling pathways leading to apoptosis.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-2-3-13(18)11(8-12)9-16-17-14(19)10-4-6-15-7-5-10/h2-9,18H,1H3,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIPZRPZZVFSH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.